

Application Notes and Protocols: A-395 (A2B395) In Vivo Administration

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Compound of Interest		
Compound Name:	A-395	
Cat. No.:	B15586389	Get Quote

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These application notes provide a detailed overview of the in vivo dosage and administration protocols for **A-395**, also identified as A2B395, an allogeneic logic-gated CAR T-cell therapy. The information is based on the currently active DENALI-1 clinical trial (NCT06682793), which is a seamless Phase 1/2 study evaluating the safety and efficacy of A2B395 in adult participants with specific solid tumors.[1][2][3]

Overview of A-395 (A2B395)

A2B395 is an allogeneic, logic-gated Tmod™ CAR T-cell product. Its therapeutic strategy is designed to selectively target tumor cells while sparing healthy tissues. The logic gate is based on a dual-targeting mechanism: it is engineered to recognize and kill solid tumor cells that express the Epidermal Growth Factor Receptor (EGFR) and have simultaneously lost the expression of the HLA-A*02 allele.[1][2] This approach aims to enhance the precision of the anti-tumor response and improve the safety profile of the therapy.

Quantitative Data Summary

The dosage of A2B395 is being evaluated in a dose-escalation and expansion study within the DENALI-1 clinical trial. The primary objective of Phase 1 is to determine the recommended Phase 2 dose (RP2D) that is safe for patients.[1][2] Specific dosage levels are determined by the clinical trial protocol and are not publicly detailed at this stage.



Table 1: DENALI-1 Clinical Trial (NCT06682793) Overview

Parameter	Description
Official Title	A Seamless Phase 1/2 Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated Tmod™ CAR T, in Heterozygous HLA-A02 Adults with Recurrent Unresectable, Locally Advanced, or Metastatic Solid Tumors That Express EGFR and Have Lost HLA-A02 Expression.[3]
Trial Phase	Phase 1/2.[2][3]
Primary Objectives	Phase 1: To determine the recommended dose of A2B395 that is safe for patients.[1][2] Phase 2: To evaluate if the recommended dose of A2B395 effectively kills solid tumor cells while protecting healthy cells.[1][2]
Target Patient Population	Adults with recurrent unresectable, locally advanced, or metastatic solid tumors including colorectal cancer (CRC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and other solid tumors that express EGFR and have lost HLA-A02 expression.[2]
Key Inclusion Criteria	Must be enrolled in the BASECAMP-1 (NCT04981119) study.[1] Germline HLA-A02 heterozygous.[2]
Key Exclusion Criteria	Disease suitable for local therapy or standard of care that is therapeutic.[1] Prior allogeneic stem cell or solid organ transplant.[1] Cancer therapy within 3 weeks or 3 half-lives of A2B395 infusion.[1] Radiotherapy within 28 days of A2B395 infusion.[1]



Experimental Protocols

The administration of A2B395 in the DENALI-1 trial follows a structured protocol that includes patient screening, a preconditioning regimen, and the infusion of the CAR T-cell product.

Patient Screening and Enrollment

- Eligibility Screening: Patients are first enrolled in the BASECAMP-1 (NCT04981119) screening study to determine their eligibility for the DENALI-1 trial.[1]
- Tumor and Genetic Profiling: The screening process involves confirming that the patient's tumor expresses EGFR and has lost HLA-A02 expression, and that the patient is germline HLA-A02 heterozygous.[2]
- Informed Consent: Patients who meet the eligibility criteria and are willing to participate provide informed consent.

Preconditioning Regimen

Prior to the infusion of A2B395, patients undergo a preconditioning lymphodepletion (PCLD) regimen.[1] The specific agents and dosing for the PCLD are defined in the trial protocol. The purpose of lymphodepletion is to create a favorable environment for the infused CAR T-cells to expand and exert their anti-tumor activity.

A2B395 Administration

- Dosage: Patients receive A2B395 Tmod™ CAR T-cells at the dose level assigned according to the Phase 1 dose-escalation or Phase 2 dose-expansion cohort.[1]
- Route of Administration: A2B395 is administered via intravenous infusion.
- Monitoring: Following infusion, patients are closely monitored for safety and potential adverse events, including cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapies.

Post-Administration Evaluation

• Safety Assessment: Ongoing monitoring for short-term and long-term adverse events.



• Efficacy Assessment: Tumor response is evaluated at specified time points post-infusion using standard imaging and clinical criteria to determine the effectiveness of A2B395 in killing tumor cells.[1][2]

Visualizations Signaling Pathway and Mechanism of Action

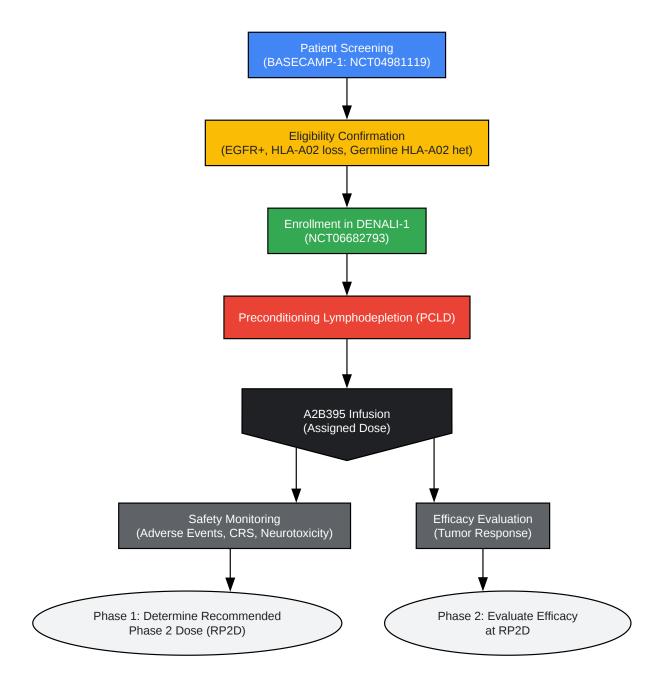


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Caption: Logic-gated mechanism of A2B395 CAR T-cell therapy.

Experimental Workflow of the DENALI-1 Clinical Trial





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Caption: High-level workflow of the A2B395 DENALI-1 clinical trial.



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References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Safety and Efficacy of A2B395, an Allogeneic Logic-gated CAR T, in Participants With Solid Tumors That Express EGFR and Have Lost HLA-A*02 Expression (DENALI-1) | Fred Hutchinson Cancer Center [fredhutch.org]
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